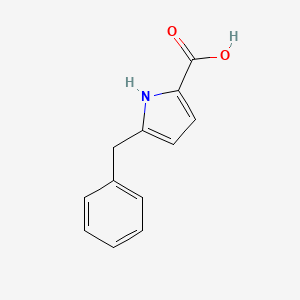

5-benzyl-1H-pyrrole-2-carboxylic acid

Description

Significance of Pyrrole (B145914) Scaffolds in Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone of medicinal chemistry. mdpi.com This structural motif is present in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. mdpi.com The versatility of the pyrrole scaffold allows it to interact with various biological targets, making it a privileged structure in drug discovery.

Pyrrole derivatives have been shown to possess a remarkable range of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. mdpi.com The ability to readily modify the pyrrole ring at multiple positions allows for the fine-tuning of a compound's steric and electronic properties, which can significantly influence its biological efficacy and pharmacokinetic profile. This synthetic tractability has made the pyrrole nucleus a frequent starting point for the development of novel therapeutic agents.

Overview of 5-benzyl-1H-pyrrole-2-carboxylic acid within the Pyrrole Chemical Space

Within the extensive family of pyrrole-containing molecules, this compound represents a specific scaffold with distinct structural features. It incorporates a benzyl (B1604629) group at the 5-position and a carboxylic acid group at the 2-position of the pyrrole ring. The presence of the benzyl group introduces a lipophilic aromatic moiety, which can influence the compound's ability to cross biological membranes and interact with hydrophobic pockets in target proteins. The carboxylic acid group, on the other hand, provides a site for potential ionic interactions and can be a key pharmacophoric feature for binding to biological targets.

While specific research on the biological activities of this compound itself is not extensively detailed in publicly available literature, the investigation of its derivatives has provided valuable insights into the potential of this chemical scaffold. Researchers have synthesized and evaluated a variety of related compounds, exploring their utility as antimicrobial and anticancer agents. These studies underscore the importance of the this compound framework as a template for the design of new biologically active molecules.

Detailed Research Findings

Research into derivatives of this compound has revealed promising antimicrobial and anticancer activities. The following sections present findings from studies on structurally related compounds, which help to illuminate the therapeutic potential of this chemical class.

Antimicrobial Activity of Structurally Related Pyrrole Derivatives

Several studies have demonstrated the antibacterial and antifungal properties of pyrrole derivatives that share structural similarities with this compound. For instance, a series of N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines showcased notable activity against various bacterial strains. ajabs.org The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy, representing the lowest concentration of a compound that will inhibit the visible growth of a microorganism.

| Compound Class | Bacterial Strains | MIC (μg/mL) | Reference |

|---|---|---|---|

| N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines | Various pathogenic bacteria | 15.12 - 15.62 | ajabs.org |

| Pyrrolamide derivatives | Staphylococcus aureus | 0.008 | nih.gov |

| Pyrrolamide derivatives | Escherichia coli | 1 | nih.gov |

Anticancer Activity of Structurally Related Pyrrole Derivatives

The cytotoxic effects of pyrrole derivatives against various cancer cell lines have also been a subject of investigation. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Studies on compounds such as 5-hydoxy-1H-pyrrol-2-(5H)-one derivatives have shown their potential to suppress the growth of cancer cells. nih.gov

| Compound Class | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 5-hydoxy-1H-pyrrol-2-(5H)-one derivatives | Multiple human cancer cell lines | Potent activity observed | nih.gov |

| Pyrrole hydrazone derivative (1C) | Human melanoma (SH-4) | 44.63 ± 3.51 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)11-7-6-10(13-11)8-9-4-2-1-3-5-9/h1-7,13H,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSCFAWMXYYNNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201253193 | |

| Record name | 5-(Phenylmethyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201253193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175210-38-5 | |

| Record name | 5-(Phenylmethyl)-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175210-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Phenylmethyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201253193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence and Natural Product Discovery of 5 Benzyl 1h Pyrrole 2 Carboxylic Acid

Isolation and Characterization from Natural Sources

5-benzyl-1H-pyrrole-2-carboxylic acid was first identified as a novel natural product from the fungus Aspergillus fumigatus. nih.gov Researchers named the compound "fumipyrrole" following its isolation. The discovery was facilitated by a transcriptome analysis of genes regulated by the cyclic AMP-dependent protein kinase A (PKA) signaling pathway, a crucial module for adaptation and virulence in the fungus. nih.gov

This analysis identified a previously unknown secondary metabolite gene cluster, named the fmp cluster. Overexpression of a regulatory gene within this cluster, fmpR, specifically triggered the expression of the other six genes in the cluster. nih.gov To isolate the resulting metabolite, researchers used metabolic profiling techniques, comparing the wild-type A. fumigatus strain with the fmpR-overexpressing strain. The analytical methods employed included High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and High-Performance Liquid Chromatography-High-Resolution Electrospray Ionization-Mass Spectrometry (HPLC-HRESI-MS). nih.gov The structure of the isolated compound was then definitively elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy, confirming its identity as this compound. nih.gov

The pyrrole-2-carboxylic acid scaffold is a recurring structural motif in a variety of natural products isolated from diverse biological sources, including numerous fungi and plants. researchgate.netmdpi.com These derivatives exhibit a range of substitutions on the pyrrole (B145914) ring system. For instance, from the edible mushroom Leccinum extremiorientale, researchers have isolated derivatives bearing a butyric acid or acetic acid moiety attached to the nitrogen of the pyrrole ring. mdpi.com Another example is 1H-pyrrole-2,5-dicarboxylic acid, which was isolated from Perenniporia tephropora, an endophytic fungus found in Areca catechu L. frontiersin.org

Plant sources have also yielded a variety of pyrrole derivatives. From the root of Aconitum flavum, scientists isolated 4-(2-formyl-5-hydroxymethylpyrrol-1-yl)butyric acid. nih.gov Similarly, roasted chicory root (Cichorium intrybus L.) has been found to contain several pyrrole-2-carboxaldehyde lactones. mdpi.com The table below summarizes a selection of these related natural products and their origins.

| Compound Name | Natural Source |

| 4-[formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid | Aristolochia fordiana (rhizomes) nih.gov |

| 4-(2-formyl-5-hydroxymethylpyrrol-1-yl)butyric acid | Aconitum flavum (root) nih.gov |

| 1H-pyrrole-2,5-dicarboxylic acid | Perenniporia tephropora (endophytic fungus) frontiersin.org |

| Pyrrole-2-carboxylic acid derivatives with acetic/butyric acid moieties | Leccinum extremiorientale (fruiting bodies) mdpi.com |

| Pollenpyrroside A and Acortatarin A | Xylaria nigripes (edible mushroom) mdpi.com |

Biosynthetic Pathways and Enzymatic Mechanisms

The biosynthesis of the fundamental pyrrole ring structure often involves common primary metabolites as precursors. nih.gov General biosynthetic pathways for pyrrole formation can utilize amino acids such as glycine, proline, serine, threonine, and tryptophan, as well as dicarboxylic acids like malonic acid, oxaloacetic acid, and succinic acid, which serve as the synthons for constructing the aromatic ring. nih.gov Another pathway for pyrrole ring formation has been identified that uses N-acetylglucosamine as a key precursor, which undergoes several enzymatic steps to form 4-acetamidepyrrole-2-carboxylic acid. nih.gov Stable isotope labeling experiments have determined that L-proline and L-arginine are precursors for the biosynthesis of chalkophomycin, a compound containing an N-hydroxypyrrole moiety. researchgate.net

In fungi, the genes required for the synthesis of a specific secondary metabolite are typically organized into a biosynthetic gene cluster (BGC). nih.gov These genes are co-regulated and contiguously arranged in the genome, allowing for coordinated expression. nih.gov The production of fumipyrrole (this compound) in A. fumigatus is directly governed by such a cluster, designated the fmp BGC. nih.gov

The discovery of the fmp cluster was a direct result of investigating genes regulated by the PKA signaling pathway. nih.gov This cluster contains genes encoding a transcriptional regulator (fmpR) and an incomplete non-ribosomal peptide synthetase (NRPS), FmpE, among others. nih.gov The pivotal role of the cluster was confirmed through genetic experiments. Specifically, the overexpression of the regulatory gene fmpR was sufficient to activate the transcription of the other six genes within the fmp cluster, leading to the production and accumulation of fumipyrrole. nih.gov This demonstrated a clear link between the activation of the fmp gene cluster and the biosynthesis of the target compound.

The final steps in the biosynthesis of pyrrole-2-carboxylic acids and their derivatives involve key enzymatic reactions, including carboxylation and decarboxylation. A well-characterized enzyme involved in this process is pyrrole-2-carboxylic acid decarboxylase, also known as HudA. acs.org This enzyme, studied in Pseudomonas aeruginosa, belongs to the UbiD family of (de)carboxylases that utilize a prenylated flavin mononucleotide (prFMN) cofactor to catalyze reversible decarboxylation. acs.orgmdpi.com

HudA facilitates the prFMN-dependent decarboxylation of pyrrole-2-carboxylic acid to pyrrole and can also catalyze the reverse reaction, the carboxylation of pyrrole to form pyrrole-2-carboxylic acid. acs.orgmdpi.com The catalytic mechanism is proposed to occur via electrophilic aromatic substitution. acs.org Recent bio-inspired approaches have coupled UbiD-type decarboxylases like HudA with carboxylic acid reductases (CARs). mdpi.comsciprofiles.com This enzymatic cascade overcomes the thermodynamic preference for decarboxylation, enabling the fixation of CO2 onto a pyrrole substrate to form pyrrole-2-carboxylic acid, which is then immediately reduced by the CAR to produce pyrrole-2-carbaldehyde. mdpi.comsciprofiles.com This demonstrates the versatility of these enzymatic systems in the synthesis of various pyrrole derivatives.

Synthetic Methodologies for 5 Benzyl 1h Pyrrole 2 Carboxylic Acid and Its Analogues

Chemical Synthesis Approaches to the Core Structure

The formation of the 5-benzyl-1H-pyrrole-2-carboxylic acid core relies on established and adaptable synthetic routes that allow for the introduction of the necessary substituents at specific positions on the pyrrole (B145914) ring.

Direct Chemical Synthesis of this compound

While a specific, one-pot synthesis for this compound is not extensively documented in widely available literature, its synthesis can be envisaged through multi-step sequences that utilize classical pyrrole-forming reactions followed by functional group manipulations. A plausible route would involve the construction of a pyrrole ring with precursors that already contain the benzyl (B1604629) and carboxyl functionalities, or groups that can be readily converted to them.

Established Pyrrole Ring Construction Strategies (e.g., Hantzsch Synthesis, Paal-Knorr Synthesis)

Classic organic reactions provide a robust foundation for constructing the pyrrole core, which can be adapted to produce precursors for this compound.

Hantzsch Pyrrole Synthesis: This method involves the condensation of a β-ketoester with ammonia (B1221849) or a primary amine and an α-haloketone. wikipedia.org To synthesize a precursor for the target molecule, one could theoretically employ a β-ketoester containing a benzyl group and an appropriate α-haloacetoacetate, followed by hydrolysis of the resulting ester. The general mechanism begins with the amine attacking the β-ketoester to form an enamine. This intermediate then reacts with the α-haloketone, leading to cyclization and subsequent dehydration to form the aromatic pyrrole ring. wikipedia.org

Paal-Knorr Synthesis: A more direct and widely used method for pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.orgorganic-chemistry.org For the synthesis of a 5-benzyl-pyrrole-2-carboxylate derivative, a suitable 1,4-dicarbonyl precursor would be required. For instance, a compound such as ethyl 2,5-dioxo-6-phenylhexanoate could be cyclized with ammonia to yield ethyl 5-benzyl-1H-pyrrole-2-carboxylate, which can then be hydrolyzed to the desired carboxylic acid. The reaction proceeds under neutral or weakly acidic conditions, where the amine attacks the carbonyl groups, leading to a dihydroxytetrahydropyrrole intermediate that dehydrates to the pyrrole. wikipedia.orgorganic-chemistry.org

Table 1: Comparison of Hantzsch and Paal-Knorr Pyrrole Syntheses

| Feature | Hantzsch Synthesis | Paal-Knorr Synthesis |

| Reactants | β-ketoester, α-haloketone, ammonia/primary amine | 1,4-dicarbonyl compound, ammonia/primary amine |

| Key Intermediate | Enamine | Dihydroxytetrahydropyrrole |

| Conditions | Typically requires heating | Can often proceed under mild, neutral or weakly acidic conditions |

| Versatility | Allows for a variety of substituents based on the choice of starting materials | Highly versatile, dependent on the accessibility of the 1,4-dicarbonyl precursor |

Derivatization Strategies for Functionalization

Once the this compound core or its ester is obtained, a variety of derivatization reactions can be performed to modify the molecule's properties and create a library of analogues.

Esterification and Amidation Reactions

The carboxylic acid group at the C2 position is a prime site for derivatization through esterification and amidation.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol. A study on the enzymatic synthesis of pyrrole esters demonstrated the use of Novozym 435 for the transesterification of methyl 1H-pyrrole-2-carboxylate with various alcohols, including benzyl alcohol, achieving high yields. nih.gov

Amidation: The formation of amides from this compound can be accomplished by first activating the carboxylic acid. Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are frequently used to facilitate the reaction with a primary or secondary amine. Another method involves converting the carboxylic acid to its acyl chloride, which then readily reacts with an amine to form the amide bond. Niobium(V) oxide has been reported as a reusable Lewis acid catalyst for the direct amidation of various carboxylic acids with amines like aniline (B41778) and benzylamine (B48309) in good to high yields. researchgate.netresearchgate.net

Table 2: Selected Derivatization Reactions of Pyrrole-2-Carboxylic Acid

| Reaction | Reagents and Conditions | Product |

| Esterification | R'OH, H₂SO₄ (cat.), heat | 5-benzyl-1H-pyrrole-2-carboxylate ester |

| Amidation | 1. SOCl₂ or (COCl)₂2. R'R''NH | N,N-disubstituted-5-benzyl-1H-pyrrole-2-carboxamide |

| Amidation | R'R''NH, EDC, HOBt | N,N-disubstituted-5-benzyl-1H-pyrrole-2-carboxamide |

Introduction of Benzyl and Substituted Benzyl Moieties

The introduction of the benzyl group at the C5 position is a critical step in the synthesis of the target compound. This can be achieved either during the ring formation or by functionalization of a pre-existing pyrrole ring.

Friedel-Crafts Alkylation: The direct benzylation of a pyrrole-2-carboxylate can be challenging due to the propensity of pyrroles to polymerize under strong acidic conditions typically used in Friedel-Crafts reactions. stackexchange.com However, milder Lewis acids or alternative protocols can be employed. The reaction involves the electrophilic attack of a benzyl carbocation, generated from a benzyl halide or alcohol, onto the electron-rich pyrrole ring. The C2 and C5 positions are generally the most reactive sites for electrophilic substitution. chemspider.comprinceton.edu

Palladium-Catalyzed Cross-Coupling: A more modern and controlled method for introducing aryl and benzyl groups is through palladium-catalyzed cross-coupling reactions. For instance, a 5-halo-pyrrole-2-carboxylate can be coupled with a benzylboronic acid or ester (Suzuki coupling) or a benzyl organozinc reagent (Negishi coupling) in the presence of a palladium catalyst and a suitable ligand. Palladium-catalyzed direct C-H alkylation of electron-deficient pyrrole derivatives has also been reported, offering a route to C5 alkylation. jiaolei.group

Formation of Hydrazide and Other Nitrogen-Containing Derivatives

The carboxylic acid or ester functionality of this compound serves as a versatile handle for the synthesis of various nitrogen-containing derivatives, most notably hydrazides.

Hydrazide Formation: Acid hydrazides are commonly prepared by the reaction of an ester with hydrazine (B178648) hydrate, often under reflux in an alcohol solvent. mdpi.com This is a widely used and efficient method. Alternatively, the carboxylic acid can be reacted directly with hydrazine in the presence of a coupling agent like DCC. nih.gov These hydrazides are valuable intermediates for the synthesis of other heterocyclic systems, such as oxadiazoles (B1248032) and triazoles. nih.govrjptonline.org A continuous flow process for the synthesis of acid hydrazides from carboxylic acids has also been developed, offering a scalable methodology. osti.gov

Advanced Synthetic Techniques

Multi-Gram Scale Synthesis Approaches

The synthesis of this compound and its analogues on a multi-gram scale is crucial for advancing from laboratory-scale research to preclinical and further studies. While specific multi-gram reports for the title compound are not extensively detailed in the literature, scalable syntheses of closely related pyrrole carboxylic acid derivatives demonstrate the feasibility of such approaches. These methods often rely on robust, high-yield reactions that minimize purification steps.

A common strategy involves the adaptation of established synthetic routes, optimizing reaction conditions for larger quantities. For instance, the synthesis of related N-protected guanidinocarbonyl pyrrole carboxylic acids has been successfully performed on a multi-gram scale, yielding pure products that can be stored as stable solids. researchgate.net This indicates that with careful optimization of parameters such as solvent volume, temperature control, and reagent addition, the synthesis of this compound can also be scaled up.

An example of a gram-scale synthesis of a functionalized analogue, (R,S)-Benzyl 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylate, provides insight into scalable procedures. The synthesis commenced with 1.20 g of the corresponding pyrrole benzyl ester. mdpi.comresearchgate.net The reaction involved treating the starting material in dry tetrahydrofuran (B95107) with methyllithium (B1224462) at -23°C to yield the desired product after purification by flash chromatography. mdpi.comresearchgate.net Although this specific example resulted in a 92% yield on a ~1-gram scale, the methodology highlights a pathway that could be further optimized for multi-gram production by employing larger reaction vessels, mechanical stirring, and controlled cooling systems.

| Starting Material | Reagent | Solvent | Scale | Yield | Product |

| Pyrrole benzyl ester 1 | Methyllithium | Tetrahydrofuran | 1.20 g | 92% | (R,S)-Benzyl 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylate |

This table is based on the synthesis of an analogue to demonstrate scalability. mdpi.comresearchgate.net

Continuous Flow Synthesis Methodologies

Continuous flow chemistry is an emerging technology that offers significant advantages over traditional batch synthesis, including enhanced safety, efficiency, and scalability. syrris.com For the synthesis of pyrrole carboxylic acids, continuous flow methods can facilitate rapid and controlled reactions, often leading to higher yields and purity with reduced waste. syrris.comscispace.com

A notable application is the one-step continuous flow synthesis of substituted pyrrole-3-carboxylic acids using a microreactor. syrris.comscispace.com This method utilizes the Hantzsch pyrrole synthesis, where tert-butyl acetoacetates, amines, and α-bromoketones are reacted. A key innovation of this flow process is the in situ utilization of the HBr byproduct generated during the Hantzsch reaction to hydrolyze the tert-butyl ester, yielding the corresponding carboxylic acid in a single, uninterrupted process within a microreactor. syrris.com

To demonstrate the utility and scalability of this approach, the synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid was scaled up. The continuous flow method efficiently produced 850 mg of the compound in just 2.5 hours, achieving a 63% yield. syrris.com In contrast, the equivalent in-flask (batch) synthesis resulted in a significantly lower yield of 40%. syrris.comscispace.com This highlights the potential of continuous flow methodologies for the efficient, gram-scale production of this compound and its analogues by adapting the starting materials accordingly.

| Synthesis Method | Product | Reaction Time | Yield | Scale |

| Continuous Flow | 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 2.5 h | 63% | 850 mg |

| In-Flask (Batch) | 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | - | 40% | - |

This table compares continuous flow and batch synthesis for a substituted pyrrole carboxylic acid analogue. syrris.comscispace.com

Stereoselective Synthesis and Optical Resolution

The parent compound, this compound, is achiral. However, many of its analogues, which may feature stereocenters on the pyrrole ring's substituents, require stereoselective synthesis or optical resolution to isolate specific enantiomers for biological evaluation.

Racemic Synthesis of Chiral Analogues The introduction of a substituent with a chiral center often results in a racemic mixture. For example, the synthesis of (R,S)-Benzyl 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylate involves the addition of methyllithium to a pyrrole precursor, creating a chiral center at the carbon bearing the hydroxyl group. mdpi.comresearchgate.net This standard procedure yields a 1:1 mixture of the (R) and (S) enantiomers.

Optical Resolution For chiral pyrrole carboxylic acids, optical resolution is a common method to separate enantiomers. This technique often involves the formation of diastereomeric salts using a chiral resolving agent. For instance, the optical resolution of atropisomeric 1-arylpyrrole dicarboxylic acids has been successfully achieved using optically active 1-phenylethylamine (B125046) as the resolving agent. researchgate.net The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization. Subsequent treatment of the separated salts with acid regenerates the pure enantiomers of the carboxylic acid. This established method could be applied to resolve racemic mixtures of chiral analogues of this compound.

Structure Activity Relationship Sar Studies of 5 Benzyl 1h Pyrrole 2 Carboxylic Acid Derivatives

Impact of Structural Modifications on Bioactivity Profiles

Modifications to the carboxamide portion of the scaffold have shown a profound effect on potency. For instance, in a series of pyrrole-2-carboxamide derivatives designed as anti-tuberculosis agents, it was found that attaching bulky, lipophilic groups to the carboxamide nitrogen greatly enhanced activity. nih.gov Compounds with large substituents like adamantyl or cyclooctyl groups exhibited potent activity, whereas smaller groups or aromatic moieties led to a significant loss of potency. nih.gov This suggests that a large, sterically demanding group in this position is crucial for effective binding to the biological target, in this case, the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov

The substitution pattern on the pyrrole (B145914) ring and the N-benzyl group is also critical. A SAR study on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, a related scaffold, revealed that the N-benzyl side chain was important for inhibitory potency against metallo-β-lactamases. uq.edu.au Extending the N-benzyl group by one or more methylene (B1212753) units resulted in a marked loss of activity, indicating a specific spatial requirement for this group within the enzyme's binding pocket. uq.edu.au Similarly, studies on pyrrole derivatives as cyclooxygenase (COX) inhibitors have highlighted that small chemical changes, such as increasing the bulkiness of substituents, can significantly alter their inhibitory activities against COX-1 and COX-2 enzymes. nih.gov

The nature of the substituent on the aromatic rings also plays a key role. Replacing a phenyl ring with a bulkier 4-chlorophenyl group at one position on the pyrrole core increased the antioxidant activity of certain pyrrole-cinnamate hybrids. mdpi.com Conversely, in another series, replacing geminal diphenyl groups with smaller methyl groups led to a significant loss of potency, emphasizing the importance of bulky aromatic features for activity. uq.edu.au

Design and Optimization of Pyrrole-2-carboxamide Scaffolds

The design and optimization of pyrrole-2-carboxamide scaffolds are often guided by a structure-based approach, leveraging knowledge of the target protein's three-dimensional structure. nih.gov This strategy was effectively employed in the development of novel inhibitors for MmpL3, a key protein in Mycobacterium tuberculosis. nih.govnih.gov

The process began with the creation of a pharmacophore model based on known MmpL3 inhibitors. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. The model for MmpL3 inhibitors consisted of a hydrogen bond acceptor, a hydrophobic feature, and an aromatic ring feature. nih.gov The pyrrole-2-carboxamide scaffold was designed to fit this model, with the carboxamide oxygen acting as the hydrogen bond acceptor, the pyrrole as the aromatic ring, and a bulky substituent on the amide as the hydrophobic feature. nih.gov

Initial lead compounds were then optimized through iterative cycles of chemical synthesis and biological evaluation. The SAR data gathered from these cycles provided crucial insights for further design. For example, the discovery that bulky substituents on the carboxamide were essential for high potency led to the synthesis of a series of derivatives bearing groups like adamantyl and cyclooctyl. nih.gov

Another key aspect of optimization involves improving the compound's pharmacokinetic properties. In the development of 5-HT6 receptor inverse agonists based on a 2-phenyl-1H-pyrrole-3-carboxamide scaffold, preliminary ADME (absorption, distribution, metabolism, and excretion) and pharmacokinetic assessments were crucial in the optimization process of the lead compound. acs.org This holistic approach ensures that the optimized compounds not only have high potency but also possess the necessary drug-like properties to be effective in a biological system.

The table below illustrates the optimization of the R2 substituent in a series of pyrrole-2-carboxamide MmpL3 inhibitors, showing how increasing the bulk and lipophilicity at this position enhances anti-tubercular activity.

| Compound | R2 Substituent | Anti-TB Activity (MIC, μg/mL) |

|---|---|---|

| 1 | Cyclohexyl | 1.0 |

| 2 | Cycloheptyl | 0.25 |

| 3 | Cyclooctyl | 0.06 |

| 4 | 1-Adamantyl | <0.016 |

| 5 | 2-Adamantyl | <0.016 |

| 6 | tert-Butyl | >64 |

Data sourced from studies on MmpL3 inhibitors. nih.gov

Positional and Substituent Effects on Biological Potency (e.g., electron-withdrawing groups)

The position and electronic nature of substituents on the pyrrole and its associated aromatic rings have a significant impact on biological potency. Specifically, the introduction of electron-withdrawing groups (EWGs) has been shown to be a successful strategy for enhancing the activity of certain pyrrole-2-carboxamide derivatives.

In the development of MmpL3 inhibitors, SAR studies revealed that attaching phenyl or pyridyl groups bearing electron-withdrawing substituents to the pyrrole ring greatly improved anti-TB activity. nih.govnih.gov For example, compounds with a 2,4-dichlorophenyl or fluorophenyl moiety at the 4-position of the pyrrole ring displayed potent activity. nih.gov The EWGs are thought to modulate the electronic properties of the pyrrole ring system, potentially enhancing binding interactions with the target protein through mechanisms like improved hydrogen bonding or altered aromatic interactions. The hydrogens on the pyrrole-2-carboxamide core were also found to be crucial for potency, as methylation of these positions led to a loss of hydrogen bonding interactions and reduced activity. nih.gov

The position of the substituent is equally important. In the same series of MmpL3 inhibitors, compounds with a 2-chlorophenyl or 4-chlorophenyl group showed slightly reduced activity compared to the parent phenyl compound, while various fluorophenyl derivatives maintained potent anti-TB activities. nih.gov This demonstrates that both the type and location of the halogen substituent can fine-tune the biological effect.

The following table presents data on how different electron-withdrawing substituents on a phenyl group at the R1 position affect the anti-tubercular activity of pyrrole-2-carboxamide derivatives.

| Compound | R1 Substituent (Phenyl Ring) | Anti-TB Activity (MIC, μg/mL) |

|---|---|---|

| 14 | 2-Chlorophenyl | 0.03 |

| 15 | 4-Chlorophenyl | 0.03 |

| 16 | 2-Fluorophenyl | <0.016 |

| 17 | 3-Fluorophenyl | <0.016 |

| 18 | 4-Fluorophenyl | <0.016 |

| 32 | 2,4-Dichlorophenyl | <0.016 |

Data sourced from studies on MmpL3 inhibitors. nih.gov

Structure-Based Ligand Design and Rational Drug Discovery Principles

Rational drug discovery principles are fundamental to the development of derivatives of 5-benzyl-1H-pyrrole-2-carboxylic acid. These approaches utilize computational tools and structural biology data to design molecules with a high probability of binding to a specific biological target.

A prime example is the structure-guided design of pyrrole-2-carboxamide inhibitors of MmpL3. nih.gov This work was based on the crystal structure of MmpL3, which provided a detailed three-dimensional map of the binding site. nih.gov Using this structural information, researchers could perform molecular docking simulations to predict how different designed compounds would bind to the protein. nih.gov These simulations help in understanding key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues. nih.gov The insights gained from docking studies guide the synthesis of new derivatives with improved binding affinity and potency.

Quantitative Structure-Activity Relationship (QSAR) is another powerful computational tool used in this context. The field-based QSAR (FB-QSAR) approach was used to design novel pyrrole carboxylic acid derivatives as COX-1 and COX-2 inhibitors. nih.gov QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

The combination of pharmacophore modeling, molecular docking, and QSAR represents a powerful, multi-faceted approach to rational drug design. By integrating computational predictions with empirical SAR data from biological testing, medicinal chemists can more efficiently navigate the complex chemical space to discover and optimize potent and selective inhibitors based on the pyrrole-2-carboxylic acid scaffold. nih.govnih.gov

Computational and Theoretical Investigations of 5 Benzyl 1h Pyrrole 2 Carboxylic Acid and Its Analogues

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, offering insights into the binding mode and affinity.

Molecular docking studies on analogues of 5-benzyl-1H-pyrrole-2-carboxylic acid have been instrumental in understanding their mechanisms of action. For instance, docking studies of polysubstituted pyrrole (B145914) compounds at the colchicine binding site of tubulin have helped identify key intermolecular contacts that mediate binding. nih.gov Analysis of these docked structures reveals that hydrophobic interactions are often the dominant force contributing to the stability of the ligand-receptor complexes, with additional hydrogen-bonding interactions anchoring the ligands within the binding cavity. nih.gov

In a study involving benzylidine pyrrole-2-carbohydrazide derivatives, molecular docking was used to identify the possible interactions between the synthesized compounds and the active site of the enoyl ACP reductase enzyme, a target for antimycobacterial agents. vlifesciences.com Similarly, new 1,3-diaryl-5-oxo-proline derivatives, which contain a related pyrrolidine core, were subjected to molecular docking to investigate their binding mode as endothelin receptor ligands. mdpi.com For 1H-pyrrole-2,5-dicarboxylic acid, an analogue of the target compound, docking analysis was performed against quorum sensing activator proteins in Pseudomonas aeruginosa to understand its inhibitory activity. nih.gov These analyses are crucial for structure-activity relationship (SAR) studies, providing a rational basis for the design of more potent and selective inhibitors.

A significant application of molecular docking is the prediction of the inhibitory activity of compounds against specific biological targets. By calculating the binding energy or a docking score, researchers can rank potential inhibitors and prioritize them for synthesis and experimental testing.

For a series of polysubstituted pyrrole analogues, docking calculations coupled with hydropathic interaction (HINT) analyses showed a strong correlation (r² of 0.76) between the calculated free energies of binding and the measured antiproliferative activity (IC50 values) against human cancer cells. nih.gov This demonstrates the predictive power of such computational approaches. In the development of novel Keap1-Nrf2 inhibitors, a series of 5-phenyl-1H-pyrrole-2-carboxylic acids were designed and evaluated, leading to the identification of a potent compound with a high binding affinity (KD2 of 42.2 nM) against Keap1. nih.gov

Furthermore, various fused 1H-pyrrole and pyrrolopyrimidine derivatives have been designed and docked into the active sites of EGFR and CDK2, leading to the discovery of compounds with significant anticancer activities, with IC50 values in the nanomolar range. nih.govresearchgate.net The docking scores from these studies often correlate well with the observed biological activity, supporting the use of these computational models in drug discovery. vlifesciences.com

Below is a table summarizing the findings from a docking study of various pyrrole derivatives against different biological targets.

| Compound Class | Biological Target | Key Findings | Reference |

| Polysubstituted Pyrroles | αβ-tubulin | Calculated binding energies correlated with antiproliferative IC50 values. | nih.gov |

| 5-phenyl-1H-pyrrole-2-carboxylic acids | Keap1 | Identified potent inhibitors with high binding affinity (KD2 = 42.2 nM). | nih.gov |

| Fused 1H-Pyrroles | EGFR/CDK2 | Docking guided the design of potent anticancer agents (IC50 < 0.05 µM). | nih.govresearchgate.net |

| Benzylidine pyrrole-2-carbohydrazides | Enoyl ACP Reductase | Docking scores supported observed antimycobacterial activity. | vlifesciences.com |

Quantum Chemical and Molecular Simulation Studies

Quantum chemical methods provide a detailed understanding of the electronic structure and properties of molecules, while molecular simulations can explore their dynamic behavior and intermolecular interactions over time.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. Studies on pyrrole-2-carboxylic acid, the parent molecule of the title compound, have utilized DFT to examine its molecular structure, vibrational frequencies, and binding energies. acs.orgcsic.es These calculations have confirmed that in the solid state, pyrrole-2-carboxylic acid forms cyclic dimer species. acs.orgcsic.es

DFT has also been employed to investigate the decarboxylation mechanism of pyrrole-2-carboxylic acid, revealing that the process involves the addition of water to the carboxyl group followed by C-C bond cleavage. researchgate.net Such theoretical investigations are valuable for understanding the reactivity and stability of these compounds. The application of DFT extends to other related heterocyclic carboxylic acids, such as 2-thiophene carboxylic acid derivatives, where it has been used to calculate electronic properties like ionization potential and electron affinity to identify features beneficial for pharmaceutical applications. mdpi.com

Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data. wikipedia.org This makes them computationally much faster than ab initio methods, allowing for the treatment of large molecules and systems. acs.org These methods are grouped into different types based on the approximations used, such as CNDO, INDO, and NDDO, which were developed by John Pople's group. wikipedia.org

Methods like MNDO, AM1, and PM3 are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, which is less severe than the approximations used in CNDO or INDO, leading to more accurate results. wustl.edu These methods are parameterized to reproduce experimental data, such as heats of formation. acs.org Modern semi-empirical methods, such as PM6 and PM7, have been developed with improved parameterization and are often used in drug design for modeling drug-like molecules. nih.gov While ab initio Hartree-Fock calculations are computationally expensive due to the large number of two-electron integrals, semi-empirical methods simplify or omit many of these integrals, correcting for the loss by fitting parameters to experimental or high-level computational data. wikipedia.orgwustl.edu

Understanding the conformational preferences and intermolecular interactions of this compound and its analogues is crucial for predicting their biological activity. Theoretical studies on the parent pyrrole-2-carboxylic acid have identified both s-cis and s-trans conformers and provided complete vibrational assignments for them. acs.orgcsic.es

Conformational studies have also been performed on more complex systems containing a pyrrole core. For example, peptides containing the pyrrole amino acid 5-(aminomethyl)pyrrole-2-carboxylic acid have been studied to understand their conformational behavior and how they might mimic dipeptide structures. researchgate.net The "atoms in molecules" theory has been used in conjunction with DFT to characterize the hydrogen bonds that play a critical role in the formation of dimers and in ligand-receptor binding. acs.orgcsic.es These computational analyses of conformation and interaction patterns are essential for the rational design of molecules with specific three-dimensional shapes and binding properties.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Computational methods such as pharmacophore modeling and virtual screening are powerful tools in modern drug discovery. These techniques allow for the identification of novel molecular scaffolds that possess the key chemical features necessary for biological activity. In the context of this compound and its analogues, these approaches could be instrumental in discovering new ligands with desired therapeutic effects.

Pharmacophore modeling involves the identification of the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. This model can then be used as a 3D query to search large databases of chemical compounds in a process known as virtual screening. This allows for the rapid and cost-effective identification of potential "hit" compounds that are predicted to be active, which can then be prioritized for experimental testing.

Despite the potential of these computational techniques, a thorough review of the scientific literature did not yield specific studies on the application of pharmacophore modeling and virtual screening to this compound or its direct analogues. While computational studies have been performed on various other pyrrole-based compounds for a range of biological targets, research detailing the development of a pharmacophore model or the execution of a virtual screening campaign specifically for the this compound scaffold could not be located.

Therefore, detailed research findings, including specific pharmacophore models, virtual screening protocols, and identified novel ligands for this particular compound, are not available in the public domain at this time.

Mechanistic Elucidation of Biological Activities of 5 Benzyl 1h Pyrrole 2 Carboxylic Acid Derivatives

Enzyme Inhibition Mechanisms

The biological efficacy of 5-benzyl-1H-pyrrole-2-carboxylic acid derivatives is largely attributed to their ability to selectively engage and inhibit specific enzymes that are vital for the survival and function of target organisms. The following sections detail the mechanisms of inhibition for several key enzymatic targets.

Enoyl-Acyl Carrier Protein Reductase (ENR) Target Engagement and Inhibition

Enoyl-Acyl Carrier Protein Reductase (ENR), a crucial enzyme in the bacterial fatty acid synthase II (FAS-II) cycle, has been identified as a primary target for pyrrole (B145914) derivatives. sphinxsai.comnih.govfrontiersin.org The FAS-II system is essential for producing precursors for vital cellular components like phospholipids and mycolic acids. sphinxsai.com The inhibition of ENR, particularly the InhA homolog in Mycobacterium tuberculosis, disrupts this pathway, leading to bactericidal effects. frontiersin.orgnih.gov

Derivatives such as pyrrole hydrazones have been designed as potent ENR inhibitors. sphinxsai.comnih.gov Molecular docking studies reveal that these compounds bind to the active site of the ENR enzyme. The binding model suggests specific hydrogen bonding interactions between the pyrrole hydrazone scaffold and the enzyme. nih.gov For instance, highly active compounds have been shown to form hydrogen bonds with the Tyr158 residue and the NAD+ cofactor within the InhA active site, mimicking the binding of other known ligands like triclosan. nih.govnih.gov This specific engagement blocks the enzyme's catalytic activity, preventing the reduction of trans-2-enoyl-ACP to acyl-ACP, the final step in the fatty acid elongation cycle. frontiersin.org

| Compound Class | Target Enzyme | Key Interacting Residues | Result of Inhibition |

| Pyrrole Hydrazones | Enoyl-Acyl Carrier Protein Reductase (InhA) | Tyr158, NAD+ | Disruption of fatty acid biosynthesis |

Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibition and Associated Fatty Acid Synthesis Perturbation

The Mycobacterial Membrane Protein Large 3 (MmpL3) is an essential inner membrane transporter in mycobacteria, responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall. portlandpress.comacs.org MmpL3 specifically facilitates the translocation of trehalose monomycolate (TMM), the precursor to mycolic acids, from the cytoplasm to the periplasm. portlandpress.comnih.govnih.gov

The 1,5-diarylpyrrole derivative BM212, a compound structurally related to this compound, has been identified as a potent inhibitor of MmpL3. nih.govasm.orgresearchgate.net Genetic studies, including whole-genome sequencing of spontaneous resistant mutants of M. smegmatis, M. bovis BCG, and M. tuberculosis, have consistently shown mutations in the mmpL3 gene, confirming that the MmpL3 protein is the direct cellular target. nih.govresearchgate.net These mutations often occur within the transmembrane regions of the protein. acs.org

The inhibition of MmpL3 by these pyrrole derivatives blocks the TMM transport function. nih.govpnas.org While the precise binding site is a subject of ongoing research, evidence suggests that these inhibitors may not directly compete with the TMM substrate but rather induce conformational changes in the transporter that impair its function. acs.org Another proposed mechanism is that some MmpL3 inhibitors, including BM212, act by dissipating the proton motive force (PMF) across the mycobacterial inner membrane. nih.gov Since MmpL3 is an RND (Resistance-Nodulation-Division) superfamily transporter that relies on PMF for its activity, its collapse leads to the cessation of TMM export. acs.orgnih.gov This disruption directly perturbs the synthesis of mature mycolic acids.

| Inhibitor | Target Protein | Proposed Mechanism of Action | Mutations Conferring Resistance |

| BM212 (1,5-diarylpyrrole) | MmpL3 | Direct binding and inhibition of TMM transport; Dissipation of proton motive force | Point mutations in the mmpL3 gene |

D-Amino Acid Oxidase (DAO) Inhibitor Binding Modes

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catabolizes the oxidative deamination of D-amino acids, including D-serine, a key co-agonist of the NMDA receptor in the central nervous system. nih.govnih.gov Fused pyrrole carboxylic acids have been identified as novel and potent inhibitors of DAAO. nih.govebi.ac.uksigmaaldrich.com

X-ray crystallography and molecular modeling studies have elucidated the binding modes of these inhibitors within the DAAO active site. researchgate.netportlandpress.com The carboxylic acid moiety of the pyrrole inhibitor is crucial for binding, forming key interactions with active site residues. researchgate.net Structural analyses have identified several residues as essential for the inhibitor interaction, including Leu51, Gln53, Tyr228, Ile230, and Arg283. researchgate.net The inhibitor occupies the active-site pocket, and modifications to its structure can be made to enhance interactions with specific residues, such as the side chain of Tyr228, to improve potency. researchgate.net The binding of these compounds stabilizes an "open" conformation of an active-site lid, preventing substrate access and catalysis. portlandpress.com

Pyrrole-2-Carboxylic Acid Decarboxylase (HudA) Catalytic Pathways and Inhibition

Pyrrole-2-carboxylic acid decarboxylase (HudA) is a member of the UbiD family of enzymes that utilize a prenylated-FMN (prFMN) cofactor for catalysis. nih.govacs.org HudA, found in bacteria such as Pseudomonas aeruginosa, catalyzes the non-oxidative decarboxylation of pyrrole-2-carboxylic acid to pyrrole. nih.gov

The catalytic mechanism involves the formation of a covalent adduct between the substrate and the prFMN cofactor. Computational and structural studies suggest that this occurs via an electrophilic aromatic substitution mechanism. nih.gov The enzyme can be inhibited by substrate analogs and other small molecules that interact with the active site. For example, imidazole has been shown to be a reversible inhibitor that forms a covalent adduct with the prFMN cofactor, as revealed by the crystal structure of the enzyme in its presence. nih.gov This adduct formation effectively sequesters the cofactor, preventing the binding and decarboxylation of the natural substrate.

Modulation of Cellular and Biochemical Pathways

The inhibition of specific enzymes by this compound derivatives translates into significant disruptions of broader cellular and biochemical pathways. The most prominent of these is the impact on the biosynthesis of mycolic acids, a hallmark of mycobacteria.

Impact on Mycolic Acid Biosynthesis

Mycolic acids are very long α-alkyl, β-hydroxy fatty acids that are the defining components of the outer membrane of mycobacteria, forming a highly impermeable barrier that contributes to antibiotic resistance and virulence. nih.govnih.gov The biosynthesis and transport of mycolic acids is a complex, multi-step process that represents a key target for antitubercular drugs. nih.gov

As detailed in section 6.1.2, derivatives of pyrrole carboxylic acid, such as BM212, inhibit the MmpL3 transporter. nih.govpnas.org MmpL3 is essential for transporting TMM, the mycolic acid precursor synthesized in the cytoplasm, across the inner membrane to the periplasm. nih.govasm.org In the periplasm, mycolyltransferases transfer the mycolic acid moiety from TMM to arabinogalactan (to form mycolyl-arabinogalactan-peptidoglycan) or to another TMM molecule to form trehalose dimycolate (TDM), also known as cord factor. portlandpress.com

By inhibiting MmpL3, these compounds cause a halt in TMM translocation. This leads to a rapid accumulation of TMM in the cytoplasm and a corresponding depletion of TDM and cell wall-bound mycolates. portlandpress.comnih.gov The inability to incorporate mycolic acids into the cell envelope is catastrophic for the bacterium, leading to a loss of structural integrity and viability. nih.gov This targeted disruption of the mycolic acid biosynthetic pathway is the primary mechanism behind the potent antimycobacterial activity of MmpL3-inhibiting pyrrole derivatives. nih.gov

| Pathway | Key Protein | Effect of Inhibition | Consequence |

| Mycolic Acid Transport | MmpL3 | Blockade of Trehalose Monomycolate (TMM) export | Accumulation of TMM in cytoplasm; Depletion of TDM and cell wall mycolates; Compromised cell wall integrity |

Interference with Bacterial Quorum Sensing

Derivatives of 1H-pyrrole-2-carboxylic acid have been identified as potent inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. Research has demonstrated that 1H-pyrrole-2-carboxylic acid can significantly disrupt QS in the pathogenic bacterium Pseudomonas aeruginosa PAO1.

Detailed Research Findings: Studies have shown that 1H-pyrrole-2-carboxylic acid effectively inhibits the production of QS-controlled virulence factors, including elastase, protease, and pyocyanin, without impeding bacterial growth wikipedia.org. At a molecular level, this is achieved by suppressing the expression of key QS regulatory genes. For instance, treatment with 1H-pyrrole-2-carboxylic acid resulted in a substantial downregulation of genes within the las, rhl, and pqs systems, which are central to the P. aeruginosa QS network wikipedia.orgnih.gov.

Another related compound, 1H-pyrrole-2,5-dicarboxylic acid, isolated from an endophytic fungus, also exhibits significant QS inhibitory properties against P. aeruginosa nih.gov. This compound reduces the production of virulence factors such as pyocyanin and rhamnolipid and hinders biofilm formation by attenuating the expression of QS-related genes nih.gov. The mechanism is believed to involve the obstruction of N-acyl homoserine lactone (AHL) signaling molecule production, which is critical for QS communication nih.gov.

Table 1: Effect of 1H-pyrrole-2-carboxylic acid on QS Gene Expression in P. aeruginosa PAO1

| Gene | System | % Repression |

|---|---|---|

lasI |

las | 80% wikipedia.org |

lasR |

las | 87% wikipedia.org |

lasA |

las | 88% wikipedia.org |

lasB |

las | 92% wikipedia.org |

rhlI |

rhl | Significant wikipedia.orgnih.gov |

rhlR |

rhl | Significant wikipedia.orgnih.gov |

pqsA |

pqs | Significant wikipedia.orgnih.gov |

pqsR |

pqs | Significant wikipedia.orgnih.gov |

Regulation of Hypoxia-Inducible Factor-1 (HIF-1) Signaling

Certain derivatives of pyrrole-2-carboxaldehydes have been shown to inhibit the activation of Hypoxia-Inducible Factor-1 (HIF-1). The proposed mechanism of action for these compounds involves the disruption of mitochondrial ROS-regulated HIF-1 signaling nih.gov. However, current research has not specifically detailed the activity of this compound derivatives in this pathway. The focus of existing studies on related pyrrole compounds has been on their role as Keap1-Nrf2 inhibitors to combat oxidative stress, which is linked to conditions like acute lung injury and cerebral ischemia/reperfusion injury rsc.org.

Cyclic AMP-Dependent Protein Kinase A (PKA) Pathway Involvement

The biological activities of pyrrole derivatives are closely linked to their interaction with G-protein-coupled receptors (GPCRs), such as the serotonin 5-HT6 receptor. This receptor is canonically coupled to the Gs-adenylyl cyclase signaling pathway, which, upon activation, stimulates the production of cyclic AMP (cAMP). The accumulation of intracellular cAMP subsequently activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous substrate proteins, thereby regulating a wide array of cellular functions.

Structurally related compounds, specifically 2-phenyl-1H-pyrrole-3-carboxamide derivatives, have been identified as potent inverse agonists of the 5-HT6 receptor. Unlike neutral antagonists that simply block agonist binding, inverse agonists inhibit the receptor's basal, constitutive activity. In cellular models expressing the 5-HT6 receptor, these pyrrole-based inverse agonists have been shown to decrease the basal levels of cAMP in a concentration-dependent manner. This action confirms their ability to modulate the Gs signaling pathway, leading to a reduction in PKA-mediated signaling.

Receptor Interaction and Signal Transduction Studies

Serotonin 5-HT6 Receptor Inverse Agonism

The serotonin 5-HT6 receptor has emerged as a significant target for therapeutic intervention in cognitive disorders. A notable development in this area is the identification of 2-phenyl-1H-pyrrole-3-carboxamide derivatives as a novel class of 5-HT6 receptor inverse agonists.

Detailed Research Findings: The transition from a 1H-pyrrolo[3,2-c]quinoline scaffold to a 2-phenyl-1H-pyrrole-3-carboxamide core was a key molecular modification that shifted the pharmacological activity from neutral antagonism to inverse agonism. This change allows the compounds to suppress the high constitutive activity of the 5-HT6 receptor, which is active even in the absence of an agonist.

One such derivative, designated as compound 27, demonstrated inverse agonist activity at both the canonical Gs-cAMP pathway and the non-canonical Cdk5 (cyclin-dependent kinase 5) signaling pathway. Another derivative, compound 33, was identified as a potent inverse agonist at Gs, Cdk5, and mTOR (mammalian target of rapamycin) signaling pathways. These compounds effectively inhibited cAMP accumulation stimulated by the agonist 5-carboxamidotryptamine (5-CT).

Table 2: Activity Profile of 2-Aryl-1H-pyrrole-3-carboxamide Derivatives at 5-HT6 Receptor

| Compound | Activity Profile | Signaling Pathways Modulated |

|---|---|---|

| Compound 27 | Inverse Agonist | Gs, Cdk5 |

| Compound 33 | Inverse Agonist | Gs, Cdk5, mTOR |

Postsynaptic Density Protein 95 (PSD-95) and 5-HT2A Receptor Interactions

The serotonin 5-HT2A receptor, a critical GPCR in the central nervous system, contains a C-terminal PDZ-binding motif that facilitates a direct interaction with Postsynaptic Density Protein 95 (PSD-95). This interaction is crucial for the proper localization and signaling of the receptor.

Detailed Research Findings: The association between the 5-HT2A receptor and PSD-95 has been shown to enhance receptor-mediated signal transduction. A significant consequence of this interaction is the inhibition of agonist-induced receptor internalization, which effectively increases the number of receptors available on the cell surface and potentiates signaling. This scaffolding interaction is also vital for the correct somatodendritic targeting of 5-HT2A receptors in neurons. While the functional importance of the 5-HT2A-PSD-95 complex is well-established, studies have not yet specifically implicated this compound derivatives as direct modulators of this particular protein-protein interaction.

Anticonvulsant Mechanisms of Action

Structurally related compounds, particularly derivatives of pyrrolidine-2,5-dione, have demonstrated significant anticonvulsant properties in preclinical studies. These compounds show efficacy in various animal models of seizures, including the maximal electroshock (MES) and the psychomotor 6 Hz seizure tests.

Detailed Research Findings: The primary mechanism of action for the anticonvulsant effects of these pyrrolidine-2,5-dione derivatives appears to be the modulation of voltage-gated ion channels. In vitro studies have indicated that these compounds can inhibit neuronal voltage-sensitive sodium channels (at site 2) and L-type (Cav1.2) calcium channels. By blocking these channels, the compounds can reduce neuronal excitability and suppress the propagation of seizure activity. For example, compound 14 from one study showed robust, broad-spectrum anticonvulsant activity, with its mechanism likely resulting from the inhibition of both sodium and calcium currents.

Table 3: Anticonvulsant Activity of a Lead Pyrrolidine-2,5-dione Derivative (Compound 14)

| Seizure Model | ED₅₀ (mg/kg) |

|---|---|

| Maximal Electroshock (MES) | 49.6 |

| 6 Hz (32 mA) | 31.3 |

| scPTZ | 67.4 |

| 6 Hz (44 mA) (drug-resistant model) | 63.2 |

Advanced Analytical and Spectroscopic Characterization in Research Context

High-Resolution Mass Spectrometry (HRMS) for Metabolomic Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate mass determination of molecules, which is crucial for assigning elemental compositions. In the context of metabolomics, HRMS, often coupled with liquid chromatography (LC-QTOF), enables the detection and identification of known and unknown metabolites in biological samples. nih.govresearchgate.net For "5-benzyl-1H-pyrrole-2-carboxylic acid," HRMS would provide a high-precision mass measurement, distinguishing it from other compounds with the same nominal mass.

For instance, in studies of related pyrrole (B145914) compounds, HRMS has been used to confirm molecular formulas by comparing the experimentally measured mass with the calculated theoretical mass. The high resolution allows for minimal error, typically in the parts-per-million (ppm) range. A similar approach applied to a related compound, (R,S)-Benzyl 5-(1-Hydroxyethyl)-1H-pyrrole-2-carboxylate, yielded an exact mass measurement that confirmed its elemental composition of C₁₄H₁₅NO₃. mdpi.com In a metabolomic study profiling carboxylic acid-containing metabolites, isotope labeling combined with LC-MS allowed for the detection of thousands of ion pairs, demonstrating the technique's power in complex biological fluids. nih.gov

Table 1: Illustrative HRMS Data for a Related Pyrrole Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound | (R,S)-Benzyl 5-(1-Hydroxyethyl)-1H-pyrrole-2-carboxylate | mdpi.com |

| Molecular Formula | C₁₄H₁₅NO₃ | mdpi.com |

| Calculated Mass (M+) | 245.1052 | mdpi.com |

This technique would be critical in identifying "this compound" if it were a metabolite in a biological system, such as in studies of hyperprolinemia type II where pyrrole-2-carboxylic acid itself is a known biomarker. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments provides detailed information about the chemical environment of each atom and their connectivity. core.ac.ukmdpi.com

For "this compound," the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrole ring, the benzyl (B1604629) group's methylene (B1212753) bridge, and the aromatic protons of the phenyl ring. The chemical shifts (δ) and coupling constants (J) would confirm their relative positions. For example, analysis of the parent compound, pyrrole-2-carboxylic acid, in DMSO-d₆ shows pyrrole proton signals at approximately 6.97, 6.75, and 6.15 ppm, along with signals for the acidic proton (12.2 ppm) and the N-H proton (11.72 ppm). chemicalbook.com The ¹³C NMR spectrum would complement this by identifying the chemical shifts of all carbon atoms, including the carboxyl carbon.

Two-dimensional NMR techniques are used for unambiguous assignment. mdpi.com

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the pyrrole and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would definitively link the benzyl group to the C5 position of the pyrrole ring and the carboxylic acid to the C2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on the spatial proximity of protons, which can be used to study the compound's conformation and its interactions with other molecules, such as biological receptors. mdpi.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| COOH | ~12.0 - 12.5 | Broad Singlet | Acidic proton, position can vary. |

| NH | ~11.5 - 12.0 | Broad Singlet | Pyrrole N-H proton. |

| Phenyl-H | ~7.2 - 7.4 | Multiplet | Protons on the benzyl group's phenyl ring. |

| Pyrrole-H 3 | ~6.8 - 7.0 | Doublet | Coupled to H4. |

| Pyrrole-H 4 | ~6.1 - 6.3 | Doublet | Coupled to H3. |

X-ray Crystallography for Three-Dimensional Structure Determination and Co-crystal Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline state. This technique provides accurate bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation.

X-ray crystallography is also instrumental in co-crystal analysis, where the target molecule is crystallized with another compound (a co-former) to study intermolecular interactions or to modify its physicochemical properties.

Table 3: Crystallographic Data for the Parent Compound, 1H-Pyrrole-2-carboxylic acid

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₅H₅NO₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 14.080 (3) | nih.gov |

| b (Å) | 5.0364 (10) | nih.gov |

| c (Å) | 14.613 (3) | nih.gov |

| β (°) | 98.969 (3) | nih.gov |

| V (ų) | 1023.6 (3) | nih.gov |

| Z | 8 | nih.gov |

Fourier-Transform Infrared (FTIR) Spectroscopy in Structural Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" for the compound.

For "this compound," the FTIR spectrum would display several key absorption bands. The carboxylic acid group would be identified by a very broad O-H stretching band (typically 2500-3300 cm⁻¹) and a strong C=O (carbonyl) stretching band (around 1670-1710 cm⁻¹). The N-H stretch of the pyrrole ring would appear as a sharp to medium band around 3300-3500 cm⁻¹. Aromatic C-H stretches from both the pyrrole and phenyl rings would be observed above 3000 cm⁻¹. mdpi.comresearchgate.net The presence of strong hydrogen bonding, as seen in related structures, can cause broadening and shifting of the O-H and N-H bands. researchgate.net

Table 4: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Pyrrole N-H | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Carboxylic Acid C=O | Stretch | 1670 - 1710 | Strong |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify components in a mixture. For the analysis of "this compound," a reverse-phase HPLC (RP-HPLC) method is typically employed. mdpi.compensoft.net

In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water with an acid modifier like formic or phosphoric acid). pensoft.netsielc.com The purity of a synthesized batch of "this compound" can be assessed by injecting a sample into the HPLC system. A pure sample will ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks indicates impurities, and the area under each peak can be used to determine the relative percentage of each component.

HPLC is also essential for monitoring the progress of a chemical reaction and for the purification of the final product on a larger scale (preparative HPLC). mdpi.com Method validation according to ICH guidelines ensures that the analytical procedure is accurate, precise, and specific for its intended purpose. pensoft.net

Table 5: Typical RP-HPLC Parameters for Analysis of Pyrrole Carboxylic Acids

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | pensoft.net |

| Mobile Phase | Acetonitrile : Water/Buffer (with acid) | pensoft.netsielc.com |

| Elution Mode | Isocratic or Gradient | pensoft.net |

| Flow Rate | ~1.0 mL/min | pensoft.net |

| Detection | UV/VIS (e.g., at 225-260 nm) | pensoft.netnih.gov |

Future Perspectives and Research Trajectories for 5 Benzyl 1h Pyrrole 2 Carboxylic Acid

Rational Design of Enhanced Bioactive Analogues

The rational design of analogues based on the 5-benzyl-1H-pyrrole-2-carboxylic acid core is a critical next step. This approach utilizes structure-activity relationship (SAR) data and computational modeling to guide the synthesis of new molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Key strategies in this area will involve:

Structure-Guided Design: When the crystal structure of a biological target is known, it can be used to design inhibitors that fit precisely into the active site. For instance, a structure-guided strategy was successfully employed to design pyrrole-2-carboxamide derivatives as inhibitors of the Mycobacterium tuberculosis MmpL3 protein. nih.gov This approach allows for the optimization of interactions, such as hydrogen bonds and hydrophobic contacts, to maximize binding affinity.

Pharmacophore Modeling: In the absence of a target's crystal structure, a pharmacophore model can be constructed based on the features of known active compounds. This model defines the essential spatial arrangement of chemical groups necessary for biological activity and can be used to design new molecules that fit the model. nih.gov

Systematic Modification: Future research will likely involve the systematic modification of different parts of the this compound molecule. This includes:

Substitution on the Benzyl (B1604629) Ring: Introducing various substituents (e.g., electron-withdrawing or electron-donating groups) on the phenyl ring of the benzyl group can modulate the electronic properties and steric profile of the molecule, potentially enhancing target engagement and metabolic stability.

Carboxylic Acid Bioisosteres: Replacing the carboxylic acid group with bioisosteres (e.g., tetrazoles, hydroxamic acids) can improve pharmacokinetic properties like membrane permeability and oral bioavailability while maintaining the key interactions with the biological target.

The following table outlines potential modification strategies and their rationale for designing enhanced analogues.

| Molecular Moiety | Proposed Modification | Rationale for Enhancement |

| Benzyl Group (Phenyl Ring) | Introduction of halogens, methoxy, or trifluoromethyl groups | Modulate lipophilicity, electronic properties, and metabolic stability; potentially introduce new binding interactions. nih.gov |

| Pyrrole (B145914) Ring | Substitution at C3 and C4 positions | Explore new SAR, alter molecular shape and polarity, and potentially block metabolic sites. |

| Carboxylic Acid at C2 | Replacement with bioisosteres (e.g., tetrazole, acylsulfonamide) | Improve pharmacokinetic profile (absorption, distribution, metabolism, excretion) and maintain or enhance target binding. |

| N-H of Pyrrole | N-alkylation or N-arylation | Can impact potency and physical properties; however, studies have shown the N-H can be crucial for hydrogen bonding. nih.gov |

Exploration of Novel Biological Targets and Therapeutic Modalities

The pyrrole scaffold is a privileged structure found in numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govmdpi.com While initial studies on this compound might focus on a specific activity, a significant future trajectory involves screening this compound and its rationally designed analogues against a diverse panel of biological targets to uncover new therapeutic applications.

Future research in this domain will likely include:

High-Throughput Screening (HTS): Large libraries of analogues derived from the this compound scaffold can be subjected to HTS against various enzyme and receptor panels. This unbiased approach can rapidly identify novel "hit" compounds and their corresponding biological targets.

Targeting Protein Kinases: Functionalized pyrrole scaffolds are recognized as important chemotypes for designing protein kinase inhibitors, which are crucial targets in oncology. mdpi.com Sunitinib, an approved anticancer drug, features a pyrrole core and functions as a multi-targeted receptor tyrosine kinase inhibitor. nih.govmdpi.com Analogues of this compound could be evaluated for their potential to inhibit specific kinases implicated in cancer cell proliferation and survival.

Antimicrobial Drug Discovery: Given the rise of antimicrobial resistance, there is a pressing need for new antibacterial agents. nih.gov Pyrrole derivatives have shown promise as inhibitors of essential bacterial processes. mdpi.com For example, certain pyrrole-2-carboxamides are potent inhibitors of MmpL3, a protein essential for the survival of M. tuberculosis. nih.gov Future work could explore the efficacy of this compound derivatives against a broad spectrum of pathogenic bacteria, including multidrug-resistant strains. rsc.org

Phenotypic Screening: In addition to target-based screening, phenotypic screening on various cell lines (e.g., cancer cells, immune cells) or model organisms can reveal a compound's effect on a whole biological system. This can uncover unexpected therapeutic potential and provide clues to the compound's mechanism of action, which can then be investigated further.

Integration of Multi-Omics and Systems Biology Approaches for Comprehensive Understanding

To move beyond a single-target, single-effect paradigm, future research on this compound and its derivatives will benefit immensely from the integration of multi-omics and systems biology. nih.govresearchgate.net These approaches provide a holistic view of how a compound affects a biological system, enabling a deeper understanding of its mechanism of action, potential off-target effects, and biomarkers of response. e-enm.orgnih.gov

Key applications of these approaches include:

Transcriptomics (RNA-seq): By treating cells or tissues with the compound and sequencing the messenger RNA, researchers can identify which genes are up- or down-regulated. This provides a global picture of the cellular response to the compound and can help identify the biological pathways being modulated. nih.gov